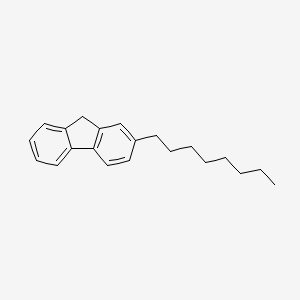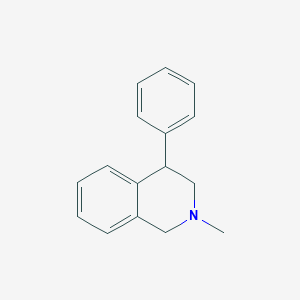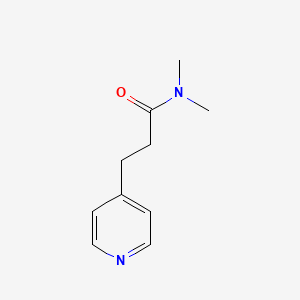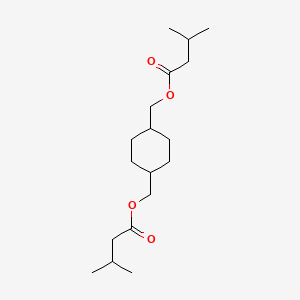
1,4-Cyclohexanedimethanol Diisovalerate
描述
1,4-Cyclohexanedimethanol Diisovalerate is a symmetrical, high molecular weight cycloaliphatic glycol . It is extensively used as a cross-linking reagent in the polymer industry .
Molecular Structure Analysis
The molecular structure of 1,4-Cyclohexanedimethanol Diisovalerate is represented by the linear formula C18H32O4 . More detailed structural analysis or polymorphism studies specific to the diisovalerate form were not found in the search results.Physical And Chemical Properties Analysis
1,4-Cyclohexanedimethanol Diisovalerate has a molecular weight of 312.45 . It appears as a clear liquid . Its specific gravity is 0.98 , and it is soluble in methanol .科学研究应用
1. Synthesis and Optical Properties of Poly (isosorbide-co-1,4-cyclohexanedimethanol) Carbonate
- Application Summary : CHDM is used as a raw material in the synthesis of copolycarbonate by melt transesterification method. The copolymer composition and random structure of the copolymer were determined by Fourier transform infrared and 1 H NMR analysis .
- Methods of Application : The copolymer was synthesized using diphenyl carbonate, isosorbide, and CHDM. The composition and structure of the copolymer were determined by Fourier transform infrared and 1 H NMR analysis .
- Results or Outcomes : The introduction of CHDM into the isosorbide polycarbonate chain effectively lowered the glass transition temperature of the polymer without lowering the thermal decomposition temperature. The glass transition temperature of the copolymer can be controlled by the addition amount of CHDM, and its processing performance can be improved .
2. Viscoelastic Properties of Copolycarbonates Comprising Isosorbide and 1,4-Cyclohexanedimethanol
- Application Summary : The viscoelastic properties of copolycarbonate materials comprising isosorbide (ISB) and CHDM were studied as a function of the ISB content .
- Methods of Application : The study involved the use of dynamic mechanical spectra to detect β dispersion in the glassy state of the copolycarbonate materials. The tensile storage modulus E′ at room temperature and the glass transition temperature Tg were measured as a function of the ISB content .
- Results or Outcomes : It was found that the rubbery plateau modulus GN0 decreased with the ISB content. The onset shear stress of shark-skin failure at capillary extrusion was evaluated and found to increase with the ISB content .
3. Production of Polyethylene Terephthalate (PET)
- Application Summary : CHDM is one of the most important comonomers for the production of polyethylene terephthalate (PET), or polyethylene terephthalic ester (PETE), from which plastic bottles are made .
- Methods of Application : CHDM is used in the process called polycondensation to produce PET .
- Results or Outcomes : The production of PET using CHDM results in plastic that can be used to make bottles .
4. Production of Carpet Fibers
- Application Summary : CHDM can be spun to form carpet fibers .
- Methods of Application : The specific methods of spinning CHDM into carpet fibers are not detailed in the source, but it involves the use of CHDM in the production process .
- Results or Outcomes : The result is the production of carpet fibers .
5. Production of Thermoplastic Polyesters
- Application Summary : CHDM is used in the production of thermoplastic polyesters. These polyesters exhibit enhanced strength, clarity, and solvent resistance .
- Methods of Application : The specific methods of producing these polyesters are not detailed in the source, but it involves the use of CHDM in the production process .
- Results or Outcomes : The result is the production of thermoplastic polyesters that have enhanced properties .
6. Synthesis of High Molecular Weight Polymers
- Application Summary : CHDM-based polyesters were synthesized from CHDM and various diacids by melt polycondensation .
- Methods of Application : The synthesis involved the use of CHDM and various diacids in a melt polycondensation process .
- Results or Outcomes : The results demonstrated all CHDM-based polyesters had high molecular weight and were crystalline polymers .
安全和危害
属性
IUPAC Name |
[4-(3-methylbutanoyloxymethyl)cyclohexyl]methyl 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-13(2)9-17(19)21-11-15-5-7-16(8-6-15)12-22-18(20)10-14(3)4/h13-16H,5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMXPRHTVNDCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1CCC(CC1)COC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Cyclohexanedimethanol Diisovalerate | |
CAS RN |
377085-57-9 | |
| Record name | Butanoic acid, 3-methyl-, 1,4-cyclohexanediylbis(methylene) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=377085-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



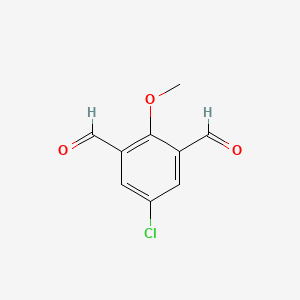
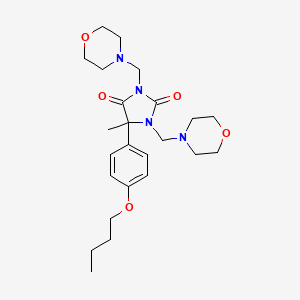
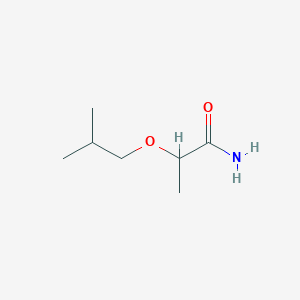
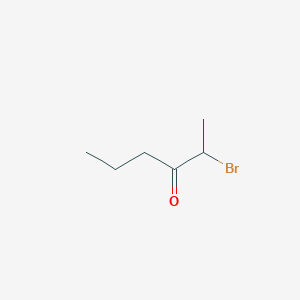

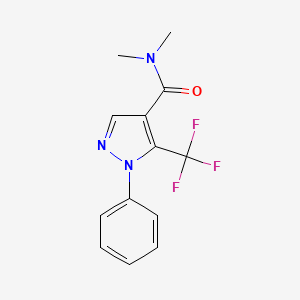
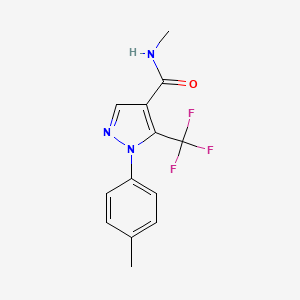
![N-cyclopropyl-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B1661878.png)

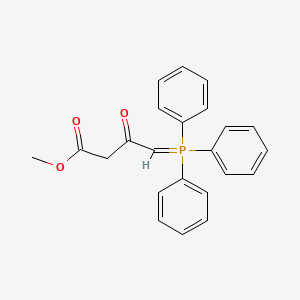
![Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate](/img/structure/B1661886.png)
